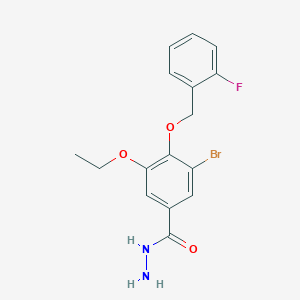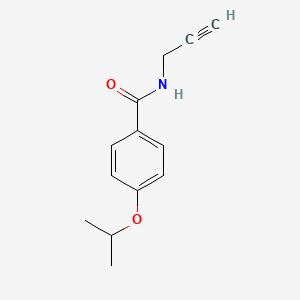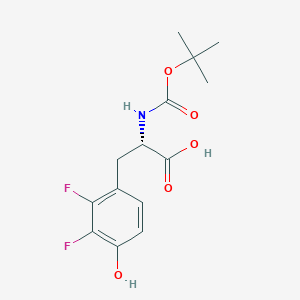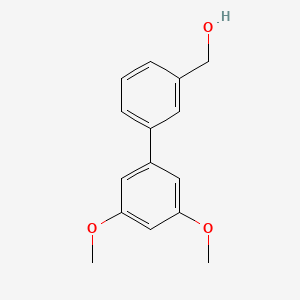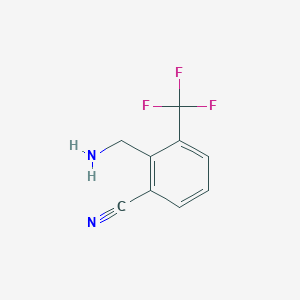![molecular formula C6H7NO B13001259 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile is a unique and highly strained carbocyclic compound. It belongs to the class of bicyclo[1.1.0]butanes, which are known for their compact structure and significant ring strain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydroxymethyl and carbonitrile groups . Another approach includes the use of Lewis acid-catalyzed cycloaddition reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient large-scale production.
化学反应分析
Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
科学研究应用
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile involves its ability to undergo strain-release reactions. The high ring strain in the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products . The compound can also act as a covalent warhead in bioconjugation, targeting specific amino acid residues in proteins .
相似化合物的比较
Bicyclo[1.1.0]butane: The parent compound, known for its high ring strain and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, used in similar applications.
Uniqueness: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile stands out due to its specific functional groups (hydroxymethyl and carbonitrile) that provide additional reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in various research fields .
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(5,2-5)4-8/h8H,1-2,4H2 |
InChI 键 |
GQJXJUSWDVNOAN-UHFFFAOYSA-N |
规范 SMILES |
C1C2(C1(C2)C#N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


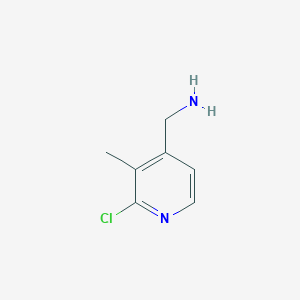
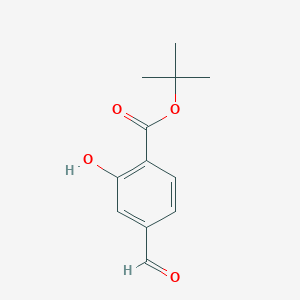
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
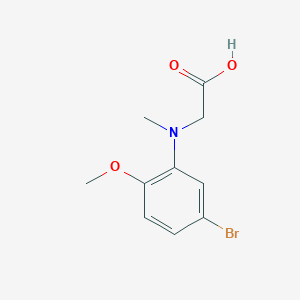
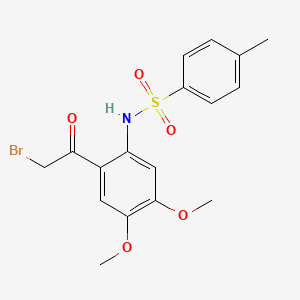
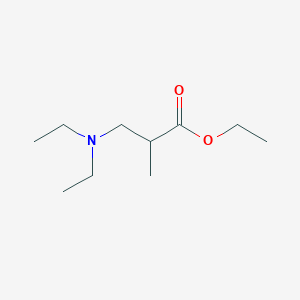
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
